

Para Red: A Technical Guide to its Historical Development, Synthesis, and Characterization

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A comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, properties, and historical significance of the azo dye, **Para Red**.

Introduction

Para Red, also known as Pigment Red 1, is a synthetically produced red azo dye. Historically significant as one of the earliest commercial azo dyes, its discovery and development played a pivotal role in the expansion of the synthetic dye industry. Chemically identified as 1-[(E)-(4-Nitrophenyl)diazenyl]naphthalen-2-ol, **Para Red** is characterized by the presence of an azo group (-N=N-) connecting a nitrophenyl and a naphthol group. This technical guide provides an in-depth exploration of the historical context of **Para Red**'s discovery, detailed experimental protocols for its synthesis, and a summary of its key physicochemical and spectroscopic properties.

Historical Development and Discovery

The discovery of **Para Red** in 1880 is attributed to the German chemists von Gallois and Ullrich.[1][2][3] This event marked a significant milestone in the field of synthetic dyes, as **Para Red** became one of the first commercially successful azo dyes.[2][3] Its synthesis involves a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with a suitable aromatic compound, a method that became a foundational technique in the synthesis of a vast array of azo dyes. The development of **Para Red** and other similar dyes revolutionized the textile industry by providing a vibrant and relatively inexpensive alternative to natural red colorants.



Synthesis of Para Red

The synthesis of **Para Red** is a classic example of an azo coupling reaction. The overall process can be divided into two main stages: the diazotization of p-nitroaniline and the subsequent coupling of the resulting diazonium salt with β -naphthol.

Chemical Reaction

The overall chemical reaction for the synthesis of **Para Red** is as follows:

Experimental Protocols

3.2.1. Diazotization of p-Nitroaniline

This procedure outlines the formation of the p-nitrobenzenediazonium chloride intermediate.

- Materials:
 - p-Nitroaniline (C₆H₆N₂O₂)
 - Concentrated Hydrochloric Acid (HCI)
 - Sodium Nitrite (NaNO₂)
 - Distilled Water
 - Ice
- Procedure:
 - In a beaker, dissolve a specific amount of p-nitroaniline in a solution of concentrated hydrochloric acid and water.
 - Cool the mixture to 0-5 °C in an ice bath with constant stirring.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite to the p-nitroaniline solution.
 Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.



 The completion of the diazotization can be tested by the immediate blue color formation on starch-iodide paper, indicating the presence of excess nitrous acid.

3.2.2. Azo Coupling Reaction

This procedure details the reaction of the diazonium salt with β -naphthol to form **Para Red**.

- Materials:
 - β-Naphthol (C₁₀H₈O)
 - Sodium Hydroxide (NaOH)
 - Distilled Water
 - The prepared p-nitrobenzenediazonium chloride solution
- Procedure:
 - In a separate beaker, dissolve β-naphthol in an aqueous solution of sodium hydroxide.
 - Cool this solution to 0-5 °C in an ice bath.
 - Slowly, and with vigorous stirring, add the cold p-nitrobenzenediazonium chloride solution to the β-naphthol solution.
 - A vibrant red precipitate of Para Red will form immediately.
 - Continue stirring the mixture in the ice bath for a period to ensure complete reaction.
 - The precipitated Para Red can then be collected by vacuum filtration, washed with cold water to remove any unreacted starting materials and salts, and dried.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for **Para Red**.

Table 1: Physicochemical Properties of Para Red



| Property | Value | |
|------------------|---|--|
| IUPAC Name | 1-[(E)-(4-Nitrophenyl)diazenyl]naphthalen-2-ol | |
| Chemical Formula | C16H11N3O3 | |
| Molecular Weight | 293.28 g/mol | |
| Melting Point | 248-252 °C | |
| Appearance | Red powder | |
| Solubility | Insoluble in water, soluble in some organic solvents. | |

Table 2: Spectroscopic Data for Para Red

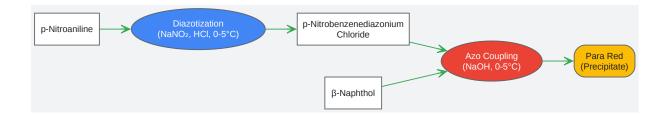
| Spectroscopic Technique | Wavelength/Wavenumber | Assignment |
|--------------------------|------------------------------------|----------------------------------|
| UV-Vis (in acetonitrile) | 285 nm | $n \rightarrow \pi^*$ transition |
| 324 nm | $\pi \rightarrow \pi^*$ transition | |
| 482 nm | $\pi \rightarrow \pi^*$ transition | _ |
| FT-IR (KBr Pellet) | 3390 cm ⁻¹ | O-H stretching (phenolic) |
| 1504.37 cm ⁻¹ | N=N stretching (azo group) | |
| 1328.86 cm ⁻¹ | NO ₂ stretching | _ |

Data sourced from Al-Rubaie and Mhessn (2012).[4]

Visualizations

The following diagrams illustrate the synthesis workflow and the reaction mechanism of **Para Red** formation.





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Caption: Synthesis workflow for Para Red.

Caption: Mechanism of azo coupling.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.

Conclusion

Para Red holds a significant place in the history of synthetic chemistry as a pioneering azo dye. Its straightforward and robust synthesis, coupled with its vibrant color, established a foundation for the development of a vast and diverse class of colorants. The detailed protocols and characterization data presented in this guide offer valuable technical information for researchers and professionals in the fields of chemistry and material science. The study of **Para Red** and its synthesis continues to be a relevant and instructive example of fundamental organic reactions and dye chemistry.

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